molecular formula C10H9NS B1396571 2-Cyclopropyl-1,3-benzothiazole CAS No. 1248473-57-5

2-Cyclopropyl-1,3-benzothiazole

Cat. No.: B1396571
CAS No.: 1248473-57-5
M. Wt: 175.25 g/mol
InChI Key: ZHQIJGGKCQBNNB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-benzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a fused benzene and thiazole ring structure

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research and drug development.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to affect the mitochondrial apoptotic pathway by modulating the expression of BCL-2 family proteins . This modulation can lead to either the promotion or inhibition of apoptosis, depending on the specific cellular context. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, benzothiazole derivatives have been shown to inhibit BCL-2 family proteins, which play a critical role in regulating apoptosis . By binding to the BH3 binding groove of these proteins, this compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals, thereby influencing cell survival and death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that benzothiazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic response, beyond which the risk of adverse effects increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The cyclopropyl group in this compound can influence its metabolic stability and susceptibility to oxidative metabolism by cytochrome P450 enzymes . Additionally, benzothiazole derivatives have been shown to affect metabolic flux and metabolite levels by interacting with key metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding to plasma proteins can affect its distribution and bioavailability in the body . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, benzothiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and apoptosis . The precise localization of this compound within cells is essential for understanding its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with cyclopropylcarbonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropyl-1,3-benzothiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of this compound-5-oxide.

  • Reduction: Formation of this compound-5-amine.

  • Substitution: Formation of various alkylated derivatives of this compound.

Scientific Research Applications

2-Cyclopropyl-1,3-benzothiazole has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: Its unique chemical properties make it useful in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Cyclopropyl-1,3-benzothiazole is similar to other benzothiazole derivatives, such as 2-chlorobenzothiazole and 2-methylbenzothiazole. its unique cyclopropyl group imparts distinct chemical and biological properties that set it apart from these compounds. The cyclopropyl group enhances the compound's stability and reactivity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-cyclopropyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQIJGGKCQBNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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